molecular formula C9H13ClN2O2S B3253247 4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride CAS No. 2225144-37-4

4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride

Cat. No.: B3253247
CAS No.: 2225144-37-4
M. Wt: 248.73
InChI Key: QEKUQGKLOHZTSL-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride is a versatile small molecule scaffold with a molecular weight of 248.73 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound is utilized to study enzyme inhibition and protein interactions. It has been shown to modulate the activity of certain enzymes, making it a valuable tool for understanding biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological or therapeutic effects.

Comparison with Similar Compounds

  • 4-Amino-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine-2,2-dioxide hydrochloride

  • 4-Amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione

Uniqueness: 4-Amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride stands out due to its unique structural features and its ability to undergo a wide range of chemical reactions

Properties

IUPAC Name

1-methyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c1-11-9-5-3-2-4-7(9)8(10)6-14(11,12)13;/h2-5,8H,6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKUQGKLOHZTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(CS1(=O)=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride
Reactant of Route 3
4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride
Reactant of Route 4
4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride
Reactant of Route 5
4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride
Reactant of Route 6
4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride

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